molecular formula C11H22O2 B1218756 Isopentyl hexanoate CAS No. 2198-61-0

Isopentyl hexanoate

Cat. No.: B1218756
CAS No.: 2198-61-0
M. Wt: 186.29 g/mol
InChI Key: XVSZRAWFCDHCBP-UHFFFAOYSA-N
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Description

. It is an ester formed from the reaction between isopentyl alcohol (isoamyl alcohol) and hexanoic acid (caproic acid). This compound is known for its pleasant fruity aroma, reminiscent of apples and pineapples .

Biochemical Analysis

Biochemical Properties

3-Methylbutyl hexanoate plays a role in various biochemical reactions, particularly those involving fatty acid metabolism. It interacts with enzymes such as esterases, which catalyze the hydrolysis of esters into their corresponding alcohols and acids . This interaction is crucial for the breakdown and utilization of the compound within biological systems. Additionally, 3-Methylbutyl hexanoate may interact with proteins involved in lipid transport and storage, influencing lipid metabolism and energy homeostasis.

Cellular Effects

The effects of 3-Methylbutyl hexanoate on cellular processes are diverse. It can influence cell signaling pathways, particularly those related to lipid metabolism and energy production. The compound may affect gene expression by modulating the activity of transcription factors involved in lipid metabolism . Furthermore, 3-Methylbutyl hexanoate can impact cellular metabolism by serving as a substrate for energy production, thereby influencing overall cellular function and homeostasis.

Molecular Mechanism

At the molecular level, 3-Methylbutyl hexanoate exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, modulating their activity. For instance, the compound may inhibit or activate esterases, leading to changes in the hydrolysis of other esters . Additionally, 3-Methylbutyl hexanoate can influence gene expression by interacting with nuclear receptors or transcription factors, thereby altering the transcription of genes involved in lipid metabolism and energy production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylbutyl hexanoate can change over time. The compound’s stability and degradation are important factors to consider. 3-Methylbutyl hexanoate is relatively stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in lipid metabolism and energy homeostasis.

Dosage Effects in Animal Models

The effects of 3-Methylbutyl hexanoate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, such as disruptions in lipid metabolism and energy homeostasis . Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

3-Methylbutyl hexanoate is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It can be hydrolyzed by esterases into hexanoic acid and 3-methylbutanol, which are further metabolized by enzymes involved in fatty acid oxidation and alcohol metabolism . The compound may also influence metabolic flux and metabolite levels by serving as a substrate for energy production.

Transport and Distribution

Within cells and tissues, 3-Methylbutyl hexanoate is transported and distributed through interactions with lipid transport proteins and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biological activity and function.

Subcellular Localization

The subcellular localization of 3-Methylbutyl hexanoate is influenced by targeting signals and post-translational modifications. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on lipid metabolism and energy production . These localization mechanisms are crucial for the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentyl hexanoate is typically synthesized through an esterification reaction. This involves the reaction of isopentyl alcohol with hexanoic acid in the presence of an acid catalyst, such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

C5H11OH+C6H11COOHC11H22O2+H2O\text{C}_5\text{H}_{11}\text{OH} + \text{C}_6\text{H}_{11}\text{COOH} \rightarrow \text{C}_{11}\text{H}_{22}\text{O}_2 + \text{H}_2\text{O} C5​H11​OH+C6​H11​COOH→C11​H22​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuously removing the water formed during the reaction. This can be achieved using azeotropic distillation or by employing a dehydrating agent .

Chemical Reactions Analysis

Types of Reactions

Isopentyl hexanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isopentyl alcohol and hexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Isopentyl alcohol and hexanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: Isopentyl alcohol and hexanoic acid.

Scientific Research Applications

Isopentyl hexanoate has several applications in scientific research and industry:

Comparison with Similar Compounds

Isopentyl hexanoate can be compared to other esters with similar structures and properties:

    Isoamyl acetate: Known for its banana-like aroma.

    Ethyl hexanoate: Has a fruity odor similar to that of this compound but with a slightly different scent profile.

    Methyl butyrate: Known for its apple-like aroma.

These compounds share similar uses in the flavor and fragrance industry but differ in their specific scent profiles and applications .

Properties

IUPAC Name

3-methylbutyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZRAWFCDHCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062245
Record name Hexanoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid with a fruity odour
Record name Isoamyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 226.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 80% ethanol (in ethanol)
Record name Isoamyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858 - 0.863
Record name Isoamyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2198-61-0
Record name Isoamyl hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2198-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoamyl hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl hexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.910
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL HEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694171CHWH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Methylbutyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common methods for synthesizing Isoamyl hexanoate?

A1: Isoamyl hexanoate is typically synthesized through the esterification reaction of Hexanoic acid and Isoamyl alcohol. Various catalysts have been explored to enhance the efficiency of this reaction, including:

  • Heteropolyacids: These catalysts offer high yields of up to 98.8%. []
  • TiO2/SO42- Solid Superacid: This solid superacid catalyst allows for easy separation and reusability. []
  • SnCl4·5H2O/C: This catalyst, supported on activated carbon, demonstrates good activity and reusability. []
  • Sodium Bisulfate: This readily available catalyst provides high yields and is easily separated from the reaction mixture. []
  • Phosphotungstic Acid: Both in its pure form and supported on activated carbon, phosphotungstic acid demonstrates high catalytic activity. [, ]
  • Gallium Sulfate Supported on Silica Gel: This catalyst shows high activity and reusability. []
  • Ceric Sulfate: This catalyst can be isolated and reused, promoting sustainable practices. []
  • p-Toluene Sulphonic Acid: This catalyst proves superior to traditional sulfuric acid in terms of yield. [, ]
  • Magnetic Solid Superacids SO22-4/ZrO2: This magnetic catalyst allows for easy separation and reuse, minimizing waste. []
  • Solid Super Acid S2O82-/ZrO2-SnO2: This catalyst exhibits high catalytic activity and minimizes environmental pollution. []
  • Nanometer Complex Heteropoly acid (H3PW12O40/SiO2): This catalyst demonstrates high esterification rates. []
  • Deep eutectic solvents based on benzyl trimethylammonium chloride: This environmentally friendly catalyst system enables efficient synthesis. []

Q2: What factors influence the yield of Isoamyl hexanoate during synthesis?

A2: Several factors can impact the esterification yield, including:

  • Molar ratio of reactants: The ratio of Hexanoic acid to Isoamyl alcohol significantly affects the yield. Studies have shown optimal ratios ranging from 1:1.2 to 1:3. [, , , , ]
  • Catalyst loading: The amount of catalyst used directly influences the reaction rate and yield. [, , , , ]
  • Reaction time: Sufficient reaction time is crucial to achieve optimal conversion. [, , , , , , , ]
  • Reaction temperature: Elevated temperatures generally accelerate the reaction rate. [, ]
  • Water removal: As esterification is a reversible reaction, removing water from the reaction mixture can drive the equilibrium towards product formation. [, , , , , ]

Q3: Are there any alternative catalysts for Isoamyl hexanoate synthesis?

A3: While the aforementioned catalysts are commonly used, research explores alternative catalysts like Sodium Dihydrogen Phosphate, highlighting continuous efforts to improve synthesis efficiency and sustainability. []

Q4: What is the significance of Isoamyl hexanoate in the context of aroma?

A4: Isoamyl hexanoate is a significant aroma compound, particularly valued for its contribution to the fruity notes in various fruits and beverages.

  • Fruits: It's a key aroma component in plums, contributing to their characteristic fruity profile. []
  • Liquors: It plays a crucial role in the aroma profile of Chinese liquors, specifically the "strong-aroma" types. [] Notably, Ethyl hexanoate is a key contributor to the aroma of Yanghe Daqu liquor. []
  • Wines: Isoamyl hexanoate contributes to the fruity and floral aroma profile of wines, including Moschofilero wines. [] In blueberry wine, its presence enhances the distinctive fruity character. []

Q5: How do different fermentation methods influence the Isoamyl hexanoate content in beverages?

A5: The choice of yeast and fermentation method can significantly impact the final Isoamyl hexanoate concentration:

  • Mulberry wine: The sequential inoculation of Saccharomyces cerevisiae followed by Wickerhamomyces anomalus D1-4 led to a significant increase in the levels of Isoamyl hexanoate, contributing to a strong floral and fruity aroma. []
  • Blueberry wine: Co-fermentation of Saccharomyces cerevisiae NCUF309.2 and Candida glabrata NCUF308.1 at a 1:1 ratio significantly increased the content of Isoamyl hexanoate, contributing to the distinctive flavor of the wine. []
  • Moschofilero wine: Sequential inoculation using Lachancea thermotolerans LtMM7 followed by Saccharomyces cerevisiae significantly increased the levels of Isoamyl hexanoate, enhancing the fruity character of the wine. []

Q6: How does the presence of Isoamyl hexanoate impact the sensory experience of liquors?

A6: In Chinese soy sauce-aroma type baijiu (SSAB), higher Isoamyl hexanoate levels were associated with higher quality grades of base liquor, indicating its contribution to desirable aroma characteristics. []

Q7: Are there any negative sensory perceptions associated with Isoamyl hexanoate?

A7: While generally considered a pleasant aroma compound, excessive levels of Isoamyl hexanoate, along with other esters, aldehydes, and acids, have been linked to pungency in Baijiu, a Chinese liquor. []

Q8: What are some potential research avenues for Isoamyl hexanoate in the future?

A8: Future research could focus on:

    Q9: Are there any safety concerns associated with Isoamyl hexanoate?

    A9: While Isoamyl hexanoate is generally recognized as safe for use in food and flavorings, comprehensive toxicological data is limited. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments, which provide valuable information. [, ]

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